molecular formula C16H12ClIN2O2S B3687751 N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide

N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide

Cat. No.: B3687751
M. Wt: 458.7 g/mol
InChI Key: VYAXQDCCOHWWQE-UHFFFAOYSA-N
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Description

N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities

Properties

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClIN2O2S/c1-9(21)10-3-2-4-12(7-10)19-16(23)20-15(22)13-8-11(18)5-6-14(13)17/h2-8H,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAXQDCCOHWWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide typically involves the reaction of 3-acetylphenyl isothiocyanate with 2-chloro-5-iodoaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is refluxed in a suitable solvent, such as dry acetone, to facilitate the formation of the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups on the benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The acetylphenyl and carbamothioyl groups can undergo oxidation and reduction reactions, respectively, altering the compound’s chemical properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it has been shown to inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide
  • N-[(3-acetylphenyl)carbamothioyl]pivalamide

Uniqueness

N-[(3-acetylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide is unique due to the presence of both chloro and iodo substituents on the benzamide moiety. These substituents contribute to its distinct chemical reactivity and potential biological activities. The combination of these groups with the acetylphenyl and carbamothioyl moieties enhances its versatility as a chemical intermediate and its potential as a bioactive compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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